molecular formula C8H16 B1353251 cis-2,2-Dimethyl-3-hexene CAS No. 690-92-6

cis-2,2-Dimethyl-3-hexene

Cat. No. B1353251
CAS RN: 690-92-6
M. Wt: 112.21 g/mol
InChI Key: JPLZSSHKQZJYTJ-SREVYHEPSA-N
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Description

“Cis-2,2-Dimethyl-3-hexene” is an organic compound with the molecular formula C8H16 . It is a type of alkene, which means it contains a carbon-carbon double bond .


Molecular Structure Analysis

The molecule has a double bond, which introduces the possibility of cis-trans isomerism . In the cis isomer, the two largest groups attached to the double-bonded carbons are on the same side of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-2,2-Dimethyl-3-hexene” include a molecular weight of 112.213 Da . The compound is a liquid at room temperature . It has a boiling point of 105 °C and a flash point of 4 °C . The specific gravity is 0.72 .

Scientific Research Applications

1. Catalytic Isomerization

A study on the isomerization of olefins, including cis-2,2-Dimethyl-3-hexene, highlighted the stereospecificity of this process. The research found that cis-trans isomerization of tetrasubstituted olefins, like cis-2,2-Dimethyl-3-hexene, proceeds through positional isomerization, implying that each elementary step of this reaction is stereo-specific (Maurel, Guisnet, & Pérot, 1971).

2. Dimerization Reactions

The dimerization of propylene over a nickel oxide-silica-alumina catalyst produces various hexene isomers, including cis-2,2-Dimethyl-3-hexene. This study illustrates the composition of these hexene isomers under different conditions, highlighting the chemical behavior of cis-2,2-Dimethyl-3-hexene in such reactions (Imai, Hasegawa, & Uchida, 1968).

3. Isomerization on H-ZSM-5 Zeolite

Research on the isomerization of 1-hexene on ZSM-5 zeolite compared to HY zeolite indicated that cis- and trans-2-hexene, closely related to cis-2,2-Dimethyl-3-hexene, were principal products. This study provides insights into the effects of different catalysts and pore structures on isomerization processes (Abbot, Corma, & Wojciechowski, 1985).

4. Adsorption and Reaction on H-ZSM-5

Another study focused on the adsorption and reaction of 1-butene on H-ZSM-5, leading to the conversion to cis- and trans-2-butenes and subsequent dimerization to compounds like 3,4-dimethyl-3-hexene. This research sheds light on the behavior of similar compounds in catalytic processes (Kondo, Liqun, Wakabayashi, & Domen, 1997).

5. Renewable Fuel Synthesis

A method for the dimerization of 2-ethyl-1-hexene to produce renewable jet and diesel fuels is also relevant. This process creates a mixture of hydrocarbons, including isomers of cis-2,2-Dimethyl-3-hexene, showcasing its potential in sustainable fuel production (Harvey & Quintana, 2010).

Safety And Hazards

“Cis-2,2-Dimethyl-3-hexene” is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Safety precautions include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(Z)-2,2-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZSSHKQZJYTJ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880935
Record name 3-hexene, 2,2-dimethyl-, (z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,2-Dimethyl-3-hexene

CAS RN

690-92-6
Record name 3-Hexene, 2,2-dimethyl-, (Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,2-Dimethyl-3-hexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74165
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hexene, 2,2-dimethyl-, (z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-2,2-dimethylhex-3-ene
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Record name 2,2-DIMETHYL-3-HEXENE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu
ES Souza, CA Kuhnen, BS Junkes… - … of Chemometrics: A …, 2008 - Wiley Online Library
A new semi‐empirical electrotopological index, I SET , for quantitative structure–retention relationships (QSRR) models was developed based on the refinement of the previously …
C Arcila, M Pino, J Lubinkowski… - … journal of chemical …, 1984 - Wiley Online Library
The rate coefficients for the gas‐phase pyrolyses of a series of structurally related secondary acetates have been measured in a static system over the temperature range of 289.1–359.5…
Number of citations: 1 onlinelibrary.wiley.com
K Al-Malah - Advanced Aspects of Engineering Research, 2021 - academia.edu
Four hundred and seventy (470) hydrocarbons (CnHm) were utilized to fit their critical temperature (Tc) and critical pressure (Pc) as functions of molecular weight and carbon atomic …
Number of citations: 1 www.academia.edu
BS Junkes, R Amboni, VEF Heinzen, RA Yunes - Chromatographia, 2002 - Springer
The new semi-empirical topological index (I ET ) previously developed by Heinzen, Soares, and Yunes has been extended to branched alkenes. The main advantage of this method …
Number of citations: 35 link.springer.com
B Lian - 2013 - search.proquest.com
The knowledge of physicochemical properties of organic compounds becomes increasingly important. In this study, we developed UPPER (Unified Physical Property Estimation …
Number of citations: 3 search.proquest.com
DT Alantary - 2018 - search.proquest.com
Thermodynamic relationships are used to predict several physicochemical properties of organic compounds. As described in chapter one, the UPPER model (Unified Physicochemical …
Number of citations: 2 search.proquest.com
S Fliszár, J Renard - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The direction of ozone cleavage of selected unsymmetrical olefins R 1 R 2 C=CR 3 R 4 to give (a) R 1 R 2 CO + R 3 R 4 C + OO − and (b) R 1 R 2 C + OO − + R 3 R 4 CO has been …
Number of citations: 36 cdnsciencepub.com
DLF DeTar, S Binzet, D Prashanth - The Journal of Organic …, 1985 - ACS Publications
Formal steric enthalpy (FSE) is a general quantitative measure of the steric properties of a single conformer of a molecule. In this study we develop FSE values for alcohols and ethers …
Number of citations: 5 pubs.acs.org
BS Crow, WR Winkeljohn, A Navarro‐Eisenstein… - 2006 - Wiley Online Library
The first activation parameter data for the reaction of dimethyldioxirane (1) with five cis/trans pairs of alkenes are reported. The epoxidation of cis‐1,2‐dialkylalkenes (2cis: R 1 = Me, R 2 …

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